molecular formula C6H18Cl2N2O B6226142 O-(6-aminohexyl)hydroxylamine dihydrochloride CAS No. 139376-42-4

O-(6-aminohexyl)hydroxylamine dihydrochloride

Cat. No.: B6226142
CAS No.: 139376-42-4
M. Wt: 205.1
InChI Key:
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Description

O-(6-aminohexyl)hydroxylamine dihydrochloride: is a versatile chemical compound widely used in scientific research. It is known for its ability to selectively modify biomolecules and facilitate drug delivery systems. This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-aminohexyl)hydroxylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hexylamine and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at a moderate level to ensure optimal reaction rates.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

    Safety Protocols: Industrial production also involves strict adherence to safety protocols to handle the chemicals and reactions safely.

Chemical Reactions Analysis

Types of Reactions

O-(6-aminohexyl)hydroxylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Conditions: Nucleophilic substitution reactions often require basic conditions and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include:

    Oximes: Formed through oxidation reactions.

    Primary Amines: Resulting from reduction reactions.

    Substituted Hydroxylamines: Produced via nucleophilic substitution.

Scientific Research Applications

O-(6-aminohexyl)hydroxylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce amino and hydroxylamine groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

    Medicine: Utilized in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.

    Industry: Applied in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which O-(6-aminohexyl)hydroxylamine dihydrochloride exerts its effects involves:

    Molecular Targets: It interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules.

    Selective Modification: Its ability to selectively modify biomolecules makes it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • O-(2-aminoethyl)hydroxylamine dihydrochloride
  • O-(4-aminobutyl)hydroxylamine dihydrochloride
  • O-(8-aminooctyl)hydroxylamine dihydrochloride

Uniqueness

O-(6-aminohexyl)hydroxylamine dihydrochloride is unique due to its specific chain length, which provides optimal flexibility and reactivity for modifying biomolecules. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it particularly useful in various applications.

This detailed overview highlights the significance of this compound in scientific research and its diverse applications across multiple fields

Properties

CAS No.

139376-42-4

Molecular Formula

C6H18Cl2N2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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